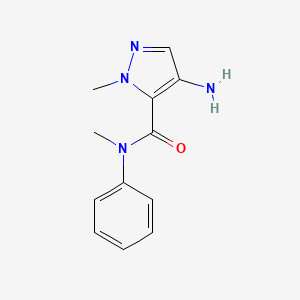
6-(4-(Tert-butyl)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of naphthyridine, a nitrogen-containing heterocyclic compound, with additional functional groups including a tert-butylbenzoyl group and a carbonitrile group .
Molecular Structure Analysis
The molecular structure would be based on the naphthyridine core, which is a bicyclic compound consisting of two fused six-membered rings, each containing two nitrogen atoms and four carbon atoms. The tert-butylbenzoyl and carbonitrile groups would be attached at the 6 and 3 positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing carbonitrile group and the electron-donating tert-butylbenzoyl group. These groups could potentially make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonitrile group could increase its polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
This compound is part of a broader class of chemicals that have been the focus of extensive synthetic and chemical reactivity studies. Research has explored base-mediated synthesis routes for related aminonaphthalenes and naphthyridines, highlighting efficient methods for generating these compounds. For instance, Singh et al. (2014) developed a base-promoted approach for synthesizing amino-aroyl and acetylnaphthalenes through [4+2] annulations, demonstrating the chemical versatility and potential applications of related structures in various fields, including materials science and pharmaceutical chemistry (Singh et al., 2014). Similarly, the work on electrophilic cyclization of iminoalkynes by Huang et al. (2002) provides insights into methodologies for constructing substituted isoquinolines and naphthyridines, showcasing the compound's relevance in synthetic organic chemistry (Huang et al., 2002).
Metal Complexation and Catalysis
Research into the formation of novel metal complexes, as reported by Zong and Thummel (2005), illustrates the compound's potential application in catalysis and materials science. Their work on synthesizing dinuclear complexes with potential for water oxidation highlights the role of similar compounds in developing new catalysts for environmental and industrial processes (Zong & Thummel, 2005).
Drug Development and Biochemical Research
While the specific compound has not been directly linked to pharmaceutical applications, related naphthyridine derivatives have been investigated for their bioactive properties. For example, the synthesis and characterization of benzochromene derivatives by Ahagh et al. (2019) reveal the anti-proliferative properties of these compounds, suggesting a potential avenue for drug development in cancer treatment. Their study demonstrates the importance of structural analogs in exploring new therapeutics (Ahagh et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-tert-butylbenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(2,3)16-6-4-13(5-7-16)19(25)23-9-8-17-15(12-23)10-14(11-21)18(24)22-17/h4-7,10H,8-9,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGUKBCINTWTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2768225.png)
![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)


![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)


![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768238.png)
![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)